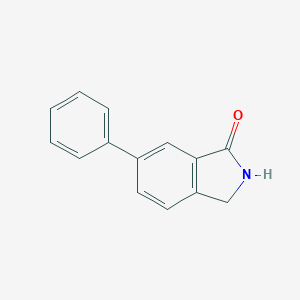

6-Phenylisoindolin-1-one

Description

Properties

IUPAC Name |

6-phenyl-2,3-dihydroisoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-13-8-11(6-7-12(13)9-15-14)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTENOXFSNBDPMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597866 |

Source

|

| Record name | 6-Phenyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160450-16-8 |

Source

|

| Record name | 6-Phenyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Significance of 6-Phenylisoindolin-1-one

This guide provides a comprehensive technical overview of 6-phenylisoindolin-1-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its molecular architecture, spectroscopic signature, a validated synthetic pathway, and its potential as a pharmacologically active scaffold. This document is designed to be a practical resource for scientists, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Isoindolin-1-one Core in Modern Drug Discovery

The isoindolin-1-one framework, a benzo-fused γ-lactam, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a wide array of natural products and synthetic molecules that exhibit diverse and potent biological activities.[1][2] The inherent rigidity and defined three-dimensional geometry of the isoindolinone core make it an ideal building block for designing molecules that can engage with high specificity to biological targets.

Derivatives of isoindolin-1-one have been investigated for a multitude of therapeutic applications, including their potential as anti-cancer, anti-inflammatory, and anti-viral agents.[1][3] The strategic placement of substituents on the isoindolinone ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity. The introduction of a phenyl group at the 6-position, as in this compound, is a key modification that can significantly influence the molecule's bioactivity, potentially through enhanced π-π stacking interactions with protein targets.[4]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central isoindolin-1-one core with a phenyl substituent at the C-6 position of the bicyclic system. The molecule's chemical formula is C₁₄H₁₁NO, and it has a molecular weight of approximately 209.24 g/mol .

Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Characteristic Features |

| ¹H NMR | Aromatic protons of the isoindolinone core and the phenyl substituent would appear in the range of 7.0-8.0 ppm. A singlet for the N-H proton would be observed, likely in the range of 8.0-9.0 ppm. A singlet for the CH₂ group would be present around 4.5 ppm. |

| ¹³C NMR | The carbonyl carbon (C=O) would exhibit a characteristic signal in the downfield region, typically around 165-175 ppm. Aromatic carbons would resonate in the 120-150 ppm range. The CH₂ carbon would appear around 45-55 ppm. |

| FT-IR | A strong absorption band corresponding to the C=O stretching vibration of the lactam would be prominent in the range of 1680-1720 cm⁻¹. N-H stretching vibrations would be observed around 3200-3400 cm⁻¹. C-H stretching of the aromatic rings would be seen around 3000-3100 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 209. The fragmentation pattern would likely involve the loss of CO and subsequent rearrangements of the aromatic system. |

Synthesis of this compound: A Reliable Protocol

The synthesis of this compound can be achieved through various methods. A robust and efficient approach involves a palladium-catalyzed intramolecular C-H amination of a suitable N-substituted 2-bromobenzamide precursor. This method offers high yields and good functional group tolerance.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route to this compound, starting from commercially available materials.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-bromo-5-phenylbenzamide

-

To a solution of 2-bromo-5-phenylbenzoic acid (1.0 eq) in thionyl chloride (5.0 eq), add a catalytic amount of DMF.

-

Heat the reaction mixture at reflux for 2 hours.

-

Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in anhydrous THF and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).

-

Stir the reaction mixture for 1 hour at room temperature.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-bromo-5-phenylbenzamide.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

-

In a sealed tube, combine 2-bromo-5-phenylbenzamide (1.0 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and potassium carbonate (2.0 eq) in toluene.

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture at 110 °C for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound.

Potential Applications in Drug Development

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The isoindolinone core is a key pharmacophore in several clinically used drugs and investigational compounds.[6][7] The phenyl substituent at the 6-position can serve as a crucial recognition element for specific biological targets.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The planar structure of the isoindolinone ring system, coupled with the potential for hydrogen bonding via the lactam N-H and C=O groups, makes it an attractive starting point for the design of kinase inhibitors. The 6-phenyl group can be further functionalized to enhance potency and selectivity.

As a Modulator of Protein-Protein Interactions

The rigid, bicyclic nature of the isoindolinone core can be exploited to mimic secondary protein structures, such as β-turns. This makes this compound and its derivatives potential candidates for the development of inhibitors of protein-protein interactions, which are implicated in a wide range of diseases.

In the Development of CNS-Active Agents

The lipophilic character of the this compound structure may facilitate its ability to cross the blood-brain barrier. This property, combined with the known neuroprotective effects of some isoindolinone derivatives, suggests that this scaffold could be explored for the development of treatments for neurodegenerative diseases.[8]

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the established biological relevance of the isoindolin-1-one core make it an attractive target for further investigation. This guide provides a solid foundation for researchers looking to explore the chemistry and therapeutic applications of this promising compound. The provided protocols and structural insights are intended to accelerate research and development efforts in this exciting area.

References

-

Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances. Available at: [Link]

-

1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia. Available at: [Link]

-

Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Magnetic chitosan stabilized Cu(II)-tetrazole complex: an effective nanocatalyst for the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives under ultrasound irradiation. Scientific Reports. Available at: [Link]

-

Synthesis and Biological Activity of Novel Phenyltriazolinone Derivatives. Molecules. Available at: [Link]

-

3-phenyl-1H-isoindol-1-one. ChemSynthesis. Available at: [Link]

-

Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

-

1H-Isoindol-1-one, 2,3-dihydro-3,3-bis(4-hydroxyphenyl)-2-phenyl. PubChem. Available at: [Link]

-

Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. Molecules. Available at: [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link]

-

Enhanced biological activity of carotenoids stabilized by phenyl groups. Food Chemistry. Available at: [Link]

-

Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ChemMedChem. Available at: [Link]

Sources

- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 480-91-1: Isoindolinone | CymitQuimica [cymitquimica.com]

- 4. Enhanced biological activity of carotenoids stabilized by phenyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Magnetic chitosan stabilized Cu(II)-tetrazole complex: an effective nanocatalyst for the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives under ultrasound irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

The Isoindolin-1-one Core: A Journey from Obscurity to a Pillar of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

The isoindolin-1-one framework, a bicyclic lactam, has emerged from relative obscurity to become a "privileged scaffold" in medicinal chemistry. Its deceptively simple architecture is at the heart of a remarkable story of scientific serendipity, tragedy, and redemption. This guide provides a comprehensive technical overview of the discovery, history, and synthetic evolution of isoindolin-1-one compounds. We will delve into the pivotal role of this core in landmark drugs, explore the diverse synthetic strategies developed for its construction, and examine the molecular mechanisms that underpin its profound biological activities. For the drug development professional, this document aims to be a foundational resource, offering insights into the causality behind experimental choices and providing detailed, validated protocols for the synthesis and study of this critical pharmacophore.

A Historical Odyssey: From a Synthetic Curiosity to a Therapeutic Revolution

The history of the isoindolin-1-one core is inextricably linked with the broader development of nitrogen-containing heterocyclic chemistry. While the exact first synthesis of the parent 2,3-dihydroisoindol-1-one is not prominently documented in historical accounts, its conceptual origins can be traced back to the late 19th and early 20th centuries with the pioneering work on related structures.

One of the earliest relevant reactions is the Gabriel synthesis , reported by Siegmund Gabriel in 1887, which provided a method for synthesizing primary amines from alkyl halides using potassium phthalimide.[1] Although not directly yielding an isoindolin-one, this reaction established the foundational chemistry of the phthalimide group, a direct precursor to the isoindolin-1-one skeleton.

A more direct historical link is the Gabriel-Colman rearrangement , first described in 1900. This reaction involves the rearrangement of phthalimido esters in the presence of a strong base to form substituted isoquinolines.[2] While the final product is an isoquinoline, the mechanism proceeds through the opening of the phthalimide ring and subsequent cyclization, demonstrating an early understanding of the reactivity of this system which is central to many isoindolin-1-one syntheses.

However, the true entry of the isoindolin-1-one scaffold into the annals of medicinal chemistry was both dramatic and tragic, with the story of Thalidomide .

The Thalidomide Saga: A Double-Edged Sword

Thalidomide was first marketed in West Germany in 1957 as a sedative and antiemetic, proving particularly effective against morning sickness in pregnant women.[3][4] Its commercial success was meteoric. However, by the early 1960s, a devastating link was established between maternal thalidomide use and a surge in severe congenital malformations, most notably phocomelia (limb deformities).[4][5] The drug was subsequently withdrawn from the market in 1961, leaving a legacy of over 10,000 affected children worldwide and prompting a fundamental overhaul of drug regulation and testing.[3][4]

For decades, thalidomide remained a pariah. However, in a remarkable turn of events, its potent anti-inflammatory and immunomodulatory properties were rediscovered, leading to its repurposing for the treatment of erythema nodosum leprosum and, most significantly, multiple myeloma.[5][6] This renaissance sparked a new era of research into the isoindolin-1-one core.

The Rise of the IMiDs®: Lenalidomide and Pomalidomide

The clinical success of thalidomide in oncology, tempered by its side effects, spurred the development of analogues with improved efficacy and safety profiles. This led to the creation of the Immunomodulatory Drugs (IMiDs®): Lenalidomide (Revlimid®) and Pomalidomide (Pomalyst®) .[3]

-

Lenalidomide , approved by the FDA in 2005, is a more potent analogue of thalidomide with a better side-effect profile, particularly regarding sedation and neuropathy.[3]

-

Pomalidomide , approved in 2013, is even more potent than lenalidomide and is used for patients with relapsed and refractory multiple myeloma.[3]

The development of these second and third-generation IMiDs solidified the importance of the isoindolin-1-one scaffold as a cornerstone of modern cancer therapy.

The Evolution of Synthetic Strategies

The renewed interest in isoindolin-1-ones has driven the development of a vast and versatile toolbox of synthetic methodologies. These can be broadly categorized into classical methods and modern catalytic approaches.

Classical Approaches: Building the Core

Early syntheses of isoindolin-1-ones often relied on multi-step sequences starting from readily available phthalic acid derivatives. A representative classical approach is the reductive amination of 2-carboxybenzaldehydes . This method involves the condensation of 2-carboxybenzaldehyde with a primary amine to form a Schiff base, which is then reduced and cyclized to the corresponding N-substituted isoindolin-1-one.

Modern Catalytic Methods: Efficiency and Diversity

The advent of transition metal catalysis has revolutionized the synthesis of isoindolin-1-ones, offering more efficient and modular routes to a wide range of derivatives.

Palladium catalysis has been extensively used for the construction of the isoindolin-1-one ring system. A prominent example is the intramolecular Heck reaction . This reaction involves the palladium-catalyzed cyclization of an N-alkenyl-2-halobenzamide. The choice of ligands and reaction conditions can influence the regioselectivity of the reaction.[7]

Rhodium catalysts have proven effective in C-H activation/annulation reactions to generate isoindolin-1-ones. For instance, the reaction of N-benzoylsulfonamides with alkenes in the presence of a rhodium catalyst leads to the formation of 3-substituted isoindolin-1-ones.[8]

Multicomponent reactions, which allow the formation of complex molecules in a single step from three or more starting materials, are particularly well-suited for generating libraries of isoindolin-1-one derivatives. The Ugi four-component reaction (U-4CR) is a powerful example. In the context of isoindolin-1-one synthesis, 2-formylbenzoic acid, an amine, an isocyanide, and a fourth component can be combined to generate diverse isoindolin-1-one structures.[2][9]

Mechanism of Action: Unraveling the Biological Activity

The profound biological effects of isoindolin-1-one-based drugs, particularly the IMiDs, are mediated by their interaction with a specific cellular target: Cereblon (CRBN) .[6][10]

Cereblon is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^).[5][11] In the absence of an IMiD, this complex has its own set of endogenous substrates. However, when an IMiD binds to Cereblon, it alters the substrate specificity of the E3 ligase, inducing the recruitment of "neosubstrates" that are not normally targeted by this complex.[10]

For the anti-myeloma activity of lenalidomide and pomalidomide, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[10][12] The binding of the IMiD to Cereblon creates a new binding surface that is recognized by Ikaros and Aiolos. This leads to their ubiquitination by the CRL4^CRBN^ complex and subsequent degradation by the proteasome.[10] The degradation of these transcription factors, which are essential for myeloma cell survival, results in downstream effects including the downregulation of c-Myc and IRF4, leading to cell cycle arrest and apoptosis of the cancer cells.

Isoindolin-1-ones in Nature and as Bioactive Molecules

The isoindolin-1-one scaffold is not only a product of synthetic chemistry but is also found in a variety of natural products with diverse biological activities.[4][6][13]

| Natural Product | Source | Biological Activity |

| Lennoxamine | Berberis darwinii | Cytotoxic |

| Cytochalasans | Fungi | Cytotoxic, antiviral, antimicrobial |

| SMTP-7 | Stachybotrys microspora | Thrombolytic, anti-inflammatory |

Beyond natural products, synthetic isoindolin-1-ones have been developed as potent inhibitors of various enzymes and receptors. For example, Pazinaclone is an anxiolytic agent that acts as a partial agonist at GABA-A receptors.[14] More recently, isoindolin-1-one derivatives have been investigated as potent PARP inhibitors for cancer therapy.[15]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of representative isoindolin-1-one compounds.

Protocol 1: Synthesis of N-Benzylisoindolin-1-one via Reductive Amination

This protocol describes a classical two-step synthesis of an N-substituted isoindolin-1-one.

Step 1: Synthesis of 2-Formylbenzoic Acid

This step is provided for completeness, as 2-formylbenzoic acid is commercially available.

Step 2: Reductive Amination and Cyclization

-

To a solution of 2-formylbenzoic acid (1.50 g, 10.0 mmol) in methanol (50 mL) is added benzylamine (1.09 mL, 10.0 mmol).

-

The mixture is stirred at room temperature for 1 hour to allow for the formation of the intermediate imine.

-

Sodium borohydride (0.42 g, 11.0 mmol) is added portion-wise over 10 minutes, and the reaction mixture is stirred for an additional 4 hours at room temperature.

-

The reaction is quenched by the slow addition of 1 M HCl (20 mL).

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford N-benzylisoindolin-1-one as a white solid.

Protocol 2: Ugi Four-Component Synthesis of a Substituted Isoindolin-1-one

This protocol exemplifies the power of multicomponent reactions to rapidly generate molecular diversity.

-

To a solution of 2-formylbenzoic acid (0.15 g, 1.0 mmol) in methanol (5 mL) is added aniline (0.09 mL, 1.0 mmol).

-

The mixture is stirred for 10 minutes at room temperature.

-

tert-Butyl isocyanide (0.11 mL, 1.0 mmol) is added, followed by acetic acid (0.06 mL, 1.0 mmol).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate (20 mL) and washed with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash chromatography to yield the desired N-phenyl-3-(tert-butylamido)isoindolin-1-one.

Conclusion and Future Perspectives

The journey of the isoindolin-1-one core is a powerful testament to the dynamic and often unpredictable nature of drug discovery. From its humble beginnings in classical organic synthesis to its central role in the tragic and triumphant story of thalidomide, this scaffold has proven its immense value. The development of sophisticated synthetic methodologies has enabled the exploration of a vast chemical space around this core, leading to the discovery of new therapeutic agents with diverse mechanisms of action.

Looking ahead, the isoindolin-1-one scaffold will undoubtedly continue to be a fertile ground for innovation. The deep understanding of its interaction with Cereblon is paving the way for the rational design of novel protein degraders for a range of diseases beyond cancer. Furthermore, the continued exploration of isoindolin-1-one derivatives as inhibitors of other key cellular targets holds immense promise. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and biological activity of this remarkable scaffold is not just an academic exercise, but a vital tool in the quest for the next generation of transformative medicines.

References

- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236.

-

Wikipedia. (2024). Thalidomide. [Link]

-

ResearchGate. (n.d.). Synthesis of isoindolin-1-one compounds 10a–f. [Link]

- Bartlett, J. B., Dredge, K., & Dalgleish, A. G. (2004). The rise and fall of thalidomide.

- Vargesson, N. (2015). Thalidomide-induced teratogenesis: History and mechanisms. Birth Defects Research Part C: Embryo Today: Reviews, 105(2), 140-156.

-

ResearchGate. (n.d.). Synthesis of fused isoindolinone rings via Heck reaction. [Link]

- Mardjan, M. I. D., Hariadi, M. F., Putri, I. M., Musyarrofah, N. A., Salimah, M., Priatmoko, B., ... & Commeiras, L. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC advances, 12(29), 19016-19021.

- Ito, T., & Handa, H. (2016). Cereblon and its downstream substrates in physiological and pathophysiological contexts. Annual review of biochemistry, 85, 1-20.

- Upadhyay, S. P., Thapa, P., Sharma, R., & Sharma, M. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722.

- Krönke, J., Udeshi, N. D., Narla, A., Grauman, P., Hurst, S. N., McConkey, M., ... & Ebert, B. L. (2014). Lenalidomide causes selective degradation of Ikaros and Aiolos in multiple myeloma cells. Science, 343(6168), 301-305.

-

Wikipedia. (2023). Gabriel–Colman rearrangement. [Link]

- Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Molecules, 17(9), 10756-10787.

- Singh, B. U., & Chauthe, S. K. (2015). Isoindoloindolones - Biological Activities and Syntheses. ARKIVOC, 2015(6), 524-539.

- Fischer, E. S., Böhm, K., Lydeard, J. R., Yang, H., Stadler, M. B., Cavadini, S., ... & Thoma, N. H. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.

-

Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]

- Fuchs, J. R., & Funk, R. L. (2001). Total synthesis of (+/-)-lennoxamine and (+/-)-aphanorphine by intramolecular electrophilic aromatic substitution reactions of 2-amidoacroleins. Organic letters, 3(24), 3923-3925.

- Görgün, G., Calabrese, E., Hideshima, T., Eda, H., Mizukami, H., Kpodsucs, J., ... & Anderson, K. C. (2015). Aiolos and Ikaros are cereblon-dependent substrates of the immunomodulatory drugs lenalidomide and pomalidomide.

- Zhu, C., & Falck, J. R. (2012). Rhodium catalyzed synthesis of isoindolinones via C–H activation of N-benzoylsulfonamides. Tetrahedron, 68(43), 8969-8974.

- Ding, Q., Ye, Y., Fan, R., & Wu, J. (2007). Selective synthesis of 2,3-disubstituted-2H-isoindol-1-ylphosphonate and 2,3-disubstituted-1,2-dihydroiso-quinolin-1-ylphosphonate via metal-tuned reaction of alpha-amino (2-alkynylphenyl)methylphosphonate. The Journal of organic chemistry, 72(14), 5439-5442.

-

BJOC. (n.d.). Search Results. [Link]

- Jha, M. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.

- Xiao, X., Antony, S., Pommier, Y., & Cushman, M. (2006). Total synthesis and biological evaluation of 22-hydroxyacuminatine. Journal of medicinal chemistry, 49(4), 1408-1412.

-

YouTube. (2021). Ugi Reaction. [Link]

-

Mdpi. (n.d.). Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will. [Link]

- Steinebach, C., Ng, Y. L. D., Sotriffer, C. A., & Gütschow, M. (2019). Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. Journal of Visualized Experiments, (147).

-

PubMed. (2024). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. [Link]

-

Oreate AI. (2026). Understanding the Gabriel Reaction: A Key to Primary Amine Synthesis. [Link]

-

SciRP.org. (2016). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. [Link]

-

ResearchGate. (n.d.). Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]

-

National Center for Biotechnology Information. (n.d.). Marine Indole Alkaloids from Marine Sources as Potential Leads against Infectious Diseases. [Link]

-

PubMed. (n.d.). Stereoselective pharmacokinetics of pazinaclone, a new non-benzodiazepine anxiolytic, and its active metabolite in healthy subjects. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of.... [Link]

-

Mdpi. (n.d.). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. [Link]

-

DrugFuture. (n.d.). Pazinaclone. [Link]

-

National Center for Biotechnology Information. (n.d.). Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL. [Link]

-

PubMed. (n.d.). Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies. [Link]

-

News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. [Link]

-

MDPI. (n.d.). Natural Indole Alkaloids from Marine Fungi: Chemical Diversity and Biological Activities. [Link]

-

Bionity. (n.d.). Pazinaclone. [Link]

-

Wikipedia. (n.d.). Pazinaclone. [Link]

-

Schrödinger. (n.d.). Dramatically improving hit rates with a modern virtual screening workflow. [Link]

-

ResearchGate. (n.d.). Pagoclone. Anxiolytic GABa-A/BZD site partial agonist. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. WO2005021532A1 - Substituted 2,3-dihydro-1h-isoindol-1-one derivatives and methods of use - Google Patents [patents.google.com]

- 3. The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pazinaclone [bionity.com]

- 15. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 6-Phenylisoindolin-1-one Derivatives as Potent Cbl-b Inhibitors for Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The field of immuno-oncology is continually seeking novel therapeutic targets to overcome the limitations of current treatments. One such promising target is the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b), a key negative regulator of immune cell activation. This guide provides a comprehensive overview of the biological activity of a novel class of Cbl-b inhibitors centered on the 6-Phenylisoindolin-1-one scaffold. We will delve into the molecular mechanism of action, detailing how these compounds allosterically inhibit Cbl-b to unleash the anti-tumor potential of T cells and Natural Killer (NK) cells. Furthermore, this document will outline detailed experimental protocols for the synthesis and biological characterization of these compounds, offering a robust framework for their evaluation as next-generation cancer immunotherapies.

Cbl-b: A Critical Checkpoint in Immune Activation

Cbl-b functions as a crucial intracellular checkpoint, setting the activation threshold for a variety of immune cells, most notably T cells and NK cells.[1] As an E3 ubiquitin ligase, its primary role is to tag specific signaling proteins with ubiquitin, marking them for degradation.[1] This process effectively dampens the signaling cascades initiated by T cell receptor (TCR) and co-stimulatory molecule engagement, thereby preventing excessive or inappropriate immune responses.[2]

However, in the context of cancer, the tumor microenvironment can exploit this regulatory mechanism to induce an immunosuppressive state, allowing cancer cells to evade immune destruction.[2] Genetic knockout studies in mice have demonstrated that the absence of Cbl-b leads to spontaneous tumor rejection, highlighting its potential as a therapeutic target.[3] Consequently, small molecule inhibitors of Cbl-b are being actively pursued to reverse this immunosuppression and restore potent anti-tumor immunity.

Molecular Mechanism of Action: The "Intramolecular Glue"

Recent structural and biophysical studies have elucidated a unique mechanism of action for this compound and its analogues. These compounds do not bind to the active site of Cbl-b but rather act as an "intramolecular glue," locking the protein in an inactive conformation.[4][5]

Specifically, the inhibitor binds at the interface of the Tyrosine Kinase Binding Domain (TKBD) and the Linker Helix Region (LHR) of Cbl-b.[4][5] This interaction prevents the conformational changes necessary for Cbl-b to engage with its target proteins and the E2 ubiquitin-conjugating enzyme, thereby inhibiting its ligase activity.[3]

The downstream consequences of Cbl-b inhibition are a significant enhancement of immune cell effector functions. Key signaling pathways that are potentiated include the Interleukin-2 (IL-2) and Interleukin-15 (IL-15) signaling cascades, which are crucial for the proliferation and survival of T cells and NK cells.[6] This is evidenced by the upregulation of downstream mediators such as STAT5A and STAT5B.[6] Furthermore, the NF-κB signaling pathway, a central regulator of inflammation and immunity, is also activated.[6]

Figure 1: Simplified signaling pathway illustrating the role of Cbl-b and the effect of its inhibition by this compound.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through various synthetic routes. A common and efficient method involves the palladium-catalyzed domino reaction of readily available 2-(2-bromophenyl)acetonitriles.[7] This approach allows for the construction of the isoindolin-1-one scaffold in a one-pot fashion. Further functionalization at the 6-position can be achieved through standard cross-coupling reactions. An alternative, environmentally friendly approach utilizes ultrasonic irradiation to synthesize isoindolin-1-one derivatives from 3-alkylidenephtalides.[8]

Representative Synthetic Protocol:

A detailed, step-by-step protocol for a representative synthesis is provided below. This protocol is a generalized procedure based on established methods and may require optimization for specific derivatives.

-

Step 1: Buchwald-Hartwig Amination. To a solution of 2-(2-bromophenyl)acetonitrile (1.0 eq) in an appropriate solvent such as toluene, add the desired amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 2.0 eq).

-

Step 2: Reaction Execution. Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Step 3: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 4: Cyclization. The crude intermediate is then subjected to base-promoted intramolecular nucleophilic cyclization. Dissolve the crude product in a suitable solvent like dimethylformamide (DMF) and treat with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at room temperature.

-

Step 5: Final Purification. After the cyclization is complete, quench the reaction carefully with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is then purified by column chromatography on silica gel to afford the desired this compound derivative.

In Vitro Biological Evaluation

A tiered approach to the in vitro characterization of this compound derivatives is recommended to comprehensively assess their biological activity.

Biochemical Assays

The initial assessment of a compound's activity should be performed at the molecular level using biochemical assays.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay is used to quantify the inhibition of the interaction between Cbl-b and a ubiquitin-charged E2 conjugating enzyme (e.g., UbcH5b).[4] A decrease in the FRET signal in the presence of the inhibitor indicates a disruption of this interaction.

-

Surface Plasmon Resonance (SPR): SPR is a powerful biophysical technique to confirm the direct binding of the inhibitor to the Cbl-b protein and to determine the binding affinity (KD), as well as the association and dissociation rate constants.[9]

Cellular Assays

Following biochemical validation, the activity of the compounds should be assessed in a more physiologically relevant context using primary immune cells.

-

Cytokine Secretion Assays: Primary human or mouse T cells or NK cells are stimulated in the presence of varying concentrations of the inhibitor. The supernatant is then collected, and the levels of key pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.[3][6]

-

Cytotoxicity Assays: The ability of the inhibitor to enhance the killing of cancer cells by immune cells is a critical measure of its potential therapeutic efficacy. This can be assessed by co-culturing inhibitor-treated NK cells or T cells with a target cancer cell line (e.g., A549 lung carcinoma cells).[6] Cell death of the target cells is then quantified using flow cytometry-based methods, such as staining with viability dyes (e.g., Propidium Iodide or 7-AAD) or by measuring the release of lactate dehydrogenase (LDH).

-

Proliferation Assays: The effect of the inhibitor on immune cell proliferation can be measured using dye dilution assays, such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet staining.[6] A decrease in the fluorescence intensity of daughter cells, as measured by flow cytometry, indicates cell division.

Experimental Protocol: NK Cell-Mediated Cytotoxicity Assay

-

Cell Preparation: Isolate primary human NK cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads. Culture the NK cells in a suitable medium supplemented with a suboptimal concentration of IL-15 (e.g., 0.2 ng/mL) to maintain viability without full activation.

-

Target Cell Labeling: Label the target cancer cells (e.g., A549) with a fluorescent dye such as CFSE to distinguish them from the effector NK cells during flow cytometric analysis.

-

Compound Treatment: Pre-treat the NK cells with the this compound derivative at various concentrations for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Co-culture: Co-culture the pre-treated NK cells (effector cells) with the labeled target cells at an appropriate effector-to-target (E:T) ratio (e.g., 5:1).

-

Cytotoxicity Measurement: After an incubation period of 4-6 hours, add a viability dye (e.g., 7-AAD) to the co-culture.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the target cell population (CFSE-positive) and quantify the percentage of dead target cells (7-AAD-positive).

-

Data Analysis: Calculate the percentage of specific lysis for each condition, normalizing to the spontaneous death of target cells in the absence of effector cells.

Figure 2: Experimental workflow for the NK cell-mediated cytotoxicity assay.

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of potent Cbl-b inhibitors with the this compound scaffold has been demonstrated in syngeneic mouse models of cancer. For instance, in a CT-26 colorectal cancer model, oral administration of these inhibitors led to a dose-dependent inhibition of tumor growth.[3] Importantly, this anti-tumor effect is often associated with an enhanced immune response within the tumor microenvironment, characterized by an increase in activated T cells and NK cells.[3]

Table 1: Representative In Vitro Activity of a this compound Cbl-b Inhibitor

| Assay | Endpoint | Result |

| Cbl-b TR-FRET | IC50 | < 10 nM |

| Cbl-b Binding (SPR) | KD | < 50 nM |

| Human T Cell IFN-γ Secretion | EC50 | < 100 nM |

| NK Cell Cytotoxicity (% Lysis) | at 1 µM | > 40% |

Therapeutic Potential and Future Directions

The biological activity of this compound derivatives as potent Cbl-b inhibitors positions them as a highly promising new class of immuno-oncology agents. Their mechanism of action, which involves the activation of both the innate (NK cells) and adaptive (T cells) immune systems, suggests they may have broad applicability across a range of solid and hematological malignancies.

A particularly exciting avenue for future development is the combination of Cbl-b inhibitors with existing immunotherapies, such as checkpoint inhibitors targeting PD-1/PD-L1.[10] By releasing a different brake on the immune system, Cbl-b inhibitors have the potential to synergize with these agents, leading to more durable and widespread anti-tumor responses, especially in patients who are refractory to current treatments.

Conclusion

This compound derivatives represent a novel and compelling class of small molecule Cbl-b inhibitors. Their unique allosteric mechanism of action effectively removes a key negative regulator of immune cell function, leading to enhanced anti-tumor immunity. The comprehensive in vitro and in vivo characterization methodologies outlined in this guide provide a robust framework for the continued development of these compounds as a next-generation immunotherapy for cancer.

References

-

Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

-

A summary of the mechanism of Cbl-b inhibition by C7683 C7683 binds at... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

- Novel 1-oxo-3-phenyl isoindolines - Google Patents. (n.d.).

-

Targeting Cbl-b in cancer immunotherapy - PubMed - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

-

(PDF) Probing the mechanism of Cbl-b inhibition by a small-molecule inhibitor. (2023, May 8). Retrieved January 24, 2026, from [Link]

-

Discovery and Optimization of CBL-B Inhibitors - Nurix. (2022, October 18). Retrieved January 24, 2026, from [Link]

-

Targeting Cbl-b in cancer immunotherapy. (2023, February 7). Retrieved January 24, 2026, from [Link]

-

What are Cbl-b inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 24, 2026, from [Link]

- 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof - Google Patents. (n.d.).

-

Discovery of potent Cbl-b inhibitors demonstrating enhanced immune cell activity and tumor growth inhibition in murine syngeneic models | Journal for ImmunoTherapy of Cancer. (2022, November 7). Retrieved January 24, 2026, from [Link]

-

The role of CBL family ubiquitin ligases in cancer progression and therapeutic strategies. (n.d.). Retrieved January 24, 2026, from [Link]

-

Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC - PubMed Central - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

-

From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy. (2024, August 29). Retrieved January 24, 2026, from [Link]

-

Molecular Pathways: Cbl Proteins in Tumorigenesis and Antitumor Immunity—Opportunities for Cancer Treatment - AACR Journals. (n.d.). Retrieved January 24, 2026, from [Link]

- Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines - Google Patents. (n.d.).

-

Targeting Cbl-b in cancer immunotherapy - PMC - PubMed Central. (2023, February 7). Retrieved January 24, 2026, from [Link]

-

Discovery and Biological Evaluation of Novel, Potent, and Orally Available CBLB Inhibitors. (2025, November 12). Retrieved January 24, 2026, from [Link]

-

SYNTHESIS OF NEW 1-PHENYL-6H-PYRIDO[4,3-b]CARBAZOLE DERIVATIVES WITH POTENTIAL CYTOSTATIC ACTIVITY. (n.d.). Retrieved January 24, 2026, from [Link]

- SUBSTITUTED TETRAHYDROISOQUINOLINE COMPOUNDS USEFUL AS GPR120 AGONISTS - Google Patents. (n.d.).

-

Efficient Pd-catalyzed domino synthesis of 1-phenyl-1H-indol-2-amine and 5-amino-indolo[1,2-a]quinazoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 24, 2026, from [Link]

-

Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - NIH. (2023, November 8). Retrieved January 24, 2026, from [Link]

- Substituted 1,3-diphenylprop-2-en-1-one derivatives and preparation and uses thereof - Google Patents. (n.d.).

-

Metal-Free N-H/C-H Carbonylation by Phenyl Isocyanate: Divergent Synthesis of Six-Membered N-Heterocycles - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]

- 2. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. researchgate.net [researchgate.net]

- 5. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]

- 6. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Pd-catalyzed domino synthesis of 1-phenyl-1H-indol-2-amine and 5-amino-indolo[1,2-a]quinazoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nurixtx.com [nurixtx.com]

- 10. pubs.acs.org [pubs.acs.org]

A-Guide-to-the-Spectroscopic-Characterization-of-6-Phenylisoindolin-1-one

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Phenylisoindolin-1-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Aimed at researchers, scientists, and professionals in the field, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide explains the causal relationships between the molecular structure of this compound and its spectral features. It includes field-proven experimental protocols for data acquisition, structured data tables for clarity, and visual workflows to illustrate the principles of integrated spectroscopic analysis, ensuring a robust and validated approach to structural elucidation and compound verification.

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] These structures are recognized for a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2] this compound, a specific derivative, serves as a crucial building block in the synthesis of more complex pharmaceutical agents.[3]

Accurate and unambiguous structural confirmation is the bedrock of any drug discovery program. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process, providing orthogonal pieces of information that, when combined, create a detailed molecular portrait. This guide is designed to serve as a practical reference for the complete spectroscopic characterization of this compound, empowering researchers to confidently verify its identity and purity.

Molecular Structure and Spectroscopic Implications

To interpret the spectra of this compound, one must first understand its structure and the distinct chemical environments of its atoms. The molecule consists of a bicyclic isoindolinone core with a phenyl substituent at the 6-position.

Structure of this compound:

-

Formula: C₁₄H₁₁NO

-

Molecular Weight: 209.24 g/mol

Key structural features to consider:

-

Aromatic Protons: The molecule has two distinct aromatic rings—the phenyl substituent and the benzene ring of the isoindolinone core. The protons on these rings will appear in the aromatic region of the ¹H NMR spectrum (typically 7-8 ppm), with multiplicities determined by their neighboring protons.

-

Methylene Protons: The CH₂ group at the 3-position of the isoindolinone ring is aliphatic. These protons are adjacent to a stereocenter and will appear as a singlet in the upfield region of the ¹H NMR spectrum.

-

Amide Functionality: The lactam (cyclic amide) contains an N-H proton and a carbonyl group (C=O). The N-H proton is exchangeable and may appear as a broad singlet in the ¹H NMR spectrum. The C=O group will produce a strong, characteristic absorption band in the IR spectrum.

-

Carbon Skeleton: The ¹³C NMR spectrum will show distinct signals for each of the 14 carbon atoms, with chemical shifts indicating whether they are aromatic, aliphatic, or part of a carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Analysis

The ¹H NMR spectrum provides a map of all the proton environments in the molecule. For this compound, we anticipate signals in both the aromatic and aliphatic regions.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.50 | br s | 1H | NH | The amide proton is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential exchange. |

| ~7.90 | d | 1H | Ar-H (H-7) | This proton is ortho to the carbonyl group, resulting in a significant downfield shift due to the anisotropic effect of the C=O bond. |

| ~7.70 | d | 1H | Ar-H (H-4) | Proton on the isoindolinone ring. |

| ~7.65 | dd | 1H | Ar-H (H-5) | Proton on the isoindolinone ring, coupled to both H-4 and H-7. |

| ~7.60 | d | 2H | Ar-H (ortho-Ph) | Protons on the phenyl substituent closest to the isoindolinone core. |

| ~7.45 | t | 2H | Ar-H (meta-Ph) | Protons on the phenyl substituent. |

| ~7.35 | t | 1H | Ar-H (para-Ph) | Proton on the phenyl substituent. |

| ~4.40 | s | 2H | CH₂ | The methylene protons are diastereotopic but often appear as a singlet in achiral solvent. They are adjacent to the nitrogen atom, shifting them downfield. |

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their hybridization and functional group.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~168.0 | C =O | The carbonyl carbon of the lactam is highly deshielded and appears significantly downfield. |

| ~145.0 - 120.0 | Ar-C | A series of signals corresponding to the 12 aromatic carbons. Quaternary carbons (C-6, C-7a, and the phenyl C-1') will typically have lower intensities. |

| ~45.0 | C H₂ | The aliphatic methylene carbon, shifted downfield by the adjacent nitrogen atom. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is critical to avoid large solvent peaks in the ¹H NMR spectrum.[4]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.[5]

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 240 ppm.

-

Use a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.[6]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak (DMSO-d₆ at δ ≈ 39.5 ppm).[4]

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the amide functional group and the aromatic rings.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3200 | Medium, Broad | N-H Stretch | Lactam Amide |

| ~3050 | Medium | C-H Stretch | Aromatic |

| ~1680 | Strong, Sharp | C=O Stretch | Lactam Carbonyl |

| ~1600, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

The presence of a strong absorption around 1680 cm⁻¹ is a definitive indicator of the carbonyl group in the five-membered lactam ring.[7] The broad peak around 3200 cm⁻¹ confirms the N-H bond of the amide.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.

Interpretation of the Mass Spectrum

For this compound (MW = 209.24), using a soft ionization technique like Electrospray Ionization (ESI) is common.

Expected Mass Spectrum Data (ESI+):

| m/z (Mass-to-Charge Ratio) | Ion | Interpretation |

|---|---|---|

| 210.0913 | [M+H]⁺ | The protonated molecular ion. The high-resolution mass should be within 5 ppm of the calculated exact mass (C₁₄H₁₂NO⁺). |

| 232.0732 | [M+Na]⁺ | The sodium adduct, commonly observed in ESI-MS. |

The most critical piece of information is the accurate mass of the molecular ion. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing definitive proof of the chemical formula.[8]

Experimental Protocol: ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

-

Infusion:

-

Infuse the sample solution directly into the ESI source of the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition:

-

Acquire the spectrum in positive ion mode.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

For HRMS, ensure the instrument is properly calibrated using a known standard.

-

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization lies in integrating the data from NMR, IR, and MS. This integrated approach provides a self-validating system for structure confirmation.

Caption: Integrated workflow for the structural verification of this compound.

This workflow demonstrates the logical progression from a synthesized compound to its full structural verification. IR provides a quick check for key functional groups. MS confirms that the compound has the correct molecular weight and elemental formula. Finally, NMR provides the definitive atomic-level map of the structure, confirming the connectivity and completing the puzzle.

Conclusion

The spectroscopic characterization of this compound is a clear and systematic process when approached with an understanding of the underlying principles. This guide has provided a detailed analysis of the expected NMR, IR, and MS data, grounded in the molecular structure of the compound. By following the outlined experimental protocols and integrated workflow, researchers in drug development and organic synthesis can ensure the identity, purity, and structural integrity of this valuable chemical scaffold, thereby maintaining the highest standards of scientific integrity in their work.

References

-

LookChem. (n.d.). Cas 835-18-7, 3-phenyl-2,3-dihydro-1H-isoindol-1-one. Retrieved from [Link]

-

Nasr-Esfahani, M., et al. (2022). Magnetic chitosan stabilized Cu(II)-tetrazole complex: an effective nanocatalyst for the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives under ultrasound irradiation. Scientific Reports, 12(1), 6815. Available from: [Link]

-

ACG Publications. (2023). Supporting Information: An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-tetrazole, 5-[[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio]-1-phenyl-. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules, 29(6), 1348. Available from: [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S2: 13 C{ 1 H} NMR spectrum (126 MHz, DMSO-d6, 289 K) of 1a. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum (DMSO-d 6 , 400 MHz) of 1,1′-(1,2-phenylene)bis(1H-1,2,3,4-tetrazole). Retrieved from [Link]

-

MDPI. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8319. Available from: [Link]

-

ResearchGate. (n.d.). IR spectroscopy data for ligands 1, 2 and complexes 5, 6. Retrieved from [Link]

-

ResearchGate. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Magnetic chitosan stabilized Cu(II)-tetrazole complex: an effective nanocatalyst for the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives under ultrasound irradiation. Retrieved from [Link]

-

A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe.... Retrieved from [Link]

-

MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4381. Available from: [Link]

-

ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. Retrieved from [Link]

-

ResearchGate. (2023). N′-((E)-3,3-Diphenyl-2,3-Dihydro-1H-Inden-1-Ylidene)-2-((Z)-2-Oxoindolin-3-Ylidene)Hydrazine-1-Carbothiohydrazide Ligand and Its Complexes: Spectroscopic, Molecular Orbital, Molecular Docking, Structural Study and. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][3][9][10]triazoles. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones [mdpi.com]

- 3. Cas 835-18-7,3-phenyl-2,3-dihydro-1H-isoindol-1-one | lookchem [lookchem.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Magnetic chitosan stabilized Cu(II)-tetrazole complex: an effective nanocatalyst for the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives under ultrasound irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Magnetic chitosan stabilized Cu(II)-tetrazole complex: an effective nanocatalyst for the synthesis of 3-imino-2-phenylisoindolin-1-one derivatives under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

In Silico Modeling of 6-Phenylisoindolin-1-one Interactions: An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 6-Phenylisoindolin-1-one and its derivatives, a scaffold of growing interest in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document outlines a robust, step-by-step methodology for elucidating the molecular interactions of this scaffold with its biological targets. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, this guide emphasizes the rationale behind each procedural choice, ensuring a self-validating and reproducible workflow. All protocols are grounded in established scientific principles and supported by authoritative references to foster a deeper understanding of the underlying mechanisms and to ensure the generation of reliable, publication-quality data. Recent studies have highlighted the potential of isoindolin-1-one derivatives as inhibitors of various enzymes, making this guide particularly relevant for contemporary drug discovery efforts.[1]

Introduction: The Therapeutic Potential of the Isoindolinone Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry, present in a variety of biologically active compounds.[2] Among these, the this compound framework has garnered significant interest due to its potential to modulate various protein targets implicated in a spectrum of diseases, including cancer and microbial infections.[1][3][4] Notably, derivatives of this scaffold have been explored for their activity as inhibitors of enzymes such as urease and cyclin-dependent kinase 7 (CDK7), as well as for their anti-proliferative and antioxidant properties.[1][3][4] The strategic placement of the phenyl group at the 6-position offers a key vector for chemical modification, allowing for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity.

In silico modeling provides a powerful and resource-efficient avenue to explore the therapeutic potential of this compound derivatives. By simulating the interactions between these small molecules and their putative protein targets at an atomic level, we can predict binding affinities, identify key interacting residues, and rationalize structure-activity relationships (SAR). This guide will walk through a validated computational workflow to investigate these interactions, using a hypothetical protein target for illustrative purposes.

The Computational Workflow: A Tripartite Approach

Our in silico investigation is structured around a three-pronged approach:

-

Molecular Docking: To predict the preferred binding pose of the ligand within the protein's active site.

-

Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex and to observe its dynamic behavior over time in a simulated physiological environment.

-

Binding Free Energy Calculations: To provide a more quantitative estimation of the binding affinity.

This integrated workflow provides a more robust and reliable assessment of ligand binding than any single method in isolation.

Caption: A high-level overview of the in silico modeling workflow.

Part I: System Preparation - The Foundation of Accuracy

The quality of the starting structures for both the ligand (this compound derivative) and the protein target is paramount. The "garbage in, garbage out" principle is particularly pertinent in computational chemistry.

Ligand Preparation

A chemically accurate three-dimensional representation of the ligand is essential.

Protocol 3.1: Ligand Preparation Workflow

-

2D to 3D Conversion:

-

Action: Sketch the 2D structure of the this compound derivative using a chemical drawing tool such as ChemDraw or the open-source MarvinSketch. Recent studies have utilized software like PerkinElmer ChemDraw Professional for this purpose.[3]

-

Rationale: This provides the initial, topologically correct representation of the molecule.

-

Action: Convert the 2D structure to a 3D conformation. Most molecular modeling suites, such as Schrödinger's Maestro or BIOVIA's Discovery Studio, have built-in tools for this. Alternatively, a tool like Open Babel can be used.[3]

-

Rationale: This generates an initial 3D geometry, which will be further refined.

-

-

Ligand Tautomerism and Ionization States:

-

Action: Use a tool like Schrödinger's LigPrep or ChemAxon's Calculator Plugins to generate possible tautomers and ionization states at a physiological pH (e.g., 7.4 ± 2.0).

-

Rationale: The biological activity of a molecule is highly dependent on its protonation and tautomeric state.[5][6][7] Considering a range of plausible states is crucial for accurately modeling the interactions within the protein's binding site, as these states can have different shapes, functional groups, and hydrogen bonding patterns.[6]

-

-

Energy Minimization:

-

Action: Perform a geometry optimization (energy minimization) of the generated 3D conformers using a suitable force field, such as MMFF94 or OPLS4. Some protocols have successfully employed the MMFF94 force field for this step.[3]

-

Rationale: This step relieves any steric clashes or unfavorable bond angles in the initial 3D structure, resulting in a low-energy, more realistic conformation.

-

Protein Preparation

The protein structure, typically obtained from the Protein Data Bank (PDB), requires careful preparation to ensure it is suitable for simulation.[8][9]

Protocol 3.2: Protein Preparation Workflow

-

Structure Acquisition and Initial Cleaning:

-

Action: Download the crystal structure of the target protein from the PDB. Select a high-resolution structure (< 2.5 Å) if available, preferably with a co-crystallized ligand similar to the scaffold of interest.[8]

-

Rationale: A high-resolution structure provides more accurate atomic coordinates. A co-crystallized ligand helps to define the binding site and can be used to validate the docking protocol.[10][11]

-

Action: Remove all non-essential components from the PDB file, such as water molecules, crystallization aids (e.g., glycerol), and any co-solvents. Water molecules that are structurally important (e.g., mediating a protein-ligand interaction) may be retained.

-

Rationale: These components can interfere with the docking and simulation process.

-

-

Addressing Structural Issues:

-

Action: Use a protein preparation utility (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera's Dock Prep, or AMBER's pdb4amber) to:

-

Add hydrogen atoms.

-

Assign correct bond orders.

-

Model in missing side chains and loops.

-

Optimize the hydrogen-bonding network by flipping terminal amide groups of asparagine and glutamine and the imidazole ring of histidine.

-

-

Rationale: PDB files often lack hydrogen atoms and may have missing residues or side chains. Correcting these issues is critical for an accurate representation of the protein's electrostatics and for proper force field assignment.[12]

-

-

Protonation State Assignment:

-

Action: Assign protonation states to titratable residues (Asp, Glu, His, Lys, Arg) at the desired pH (typically 7.4).[9] Tools like PROPKA or H++ can be used for this purpose.

-

Rationale: The charge of these residues significantly influences the electrostatic potential of the binding site.

-

-

Restrained Energy Minimization:

-

Action: Perform a restrained energy minimization of the protein structure. The heavy atoms of the protein backbone are typically restrained, while the added hydrogens and side chains are allowed to move freely.

-

Rationale: This step relaxes any steric clashes introduced during the preparation process without significantly altering the experimentally determined backbone conformation and provides a reasonable starting point for an MD simulation.[9]

-

Caption: Workflow for ligand and protein preparation.

Part II: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, which allows for the characterization of the behavior of small molecules in the binding site.[13] This information is invaluable for understanding the key interactions that drive binding.

Protocol 4.1: Molecular Docking

-

Grid Generation:

-

Action: Define the binding site on the protein. If a co-crystallized ligand is present, the grid can be centered on its location. Otherwise, site-finding algorithms or information from the literature can be used to identify the active site.

-

Rationale: The grid defines the volume within which the docking algorithm will search for favorable ligand poses. Its size and location directly impact the accuracy and efficiency of the docking calculation.

-

-

Ligand Docking:

-

Pose Analysis and Selection:

-

Action: Visually inspect the top-scoring poses. Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the protein.

-

Rationale: The scoring function provides a quantitative estimate, but visual inspection is crucial to ensure that the predicted interactions are chemically sensible and consistent with any available experimental data.

-

Action: Select the most promising pose for further analysis with molecular dynamics. This is often the top-scoring pose that also forms key interactions expected for this class of compounds. Validation of the docking protocol by redocking the native ligand is a crucial step to ensure the chosen parameters can accurately reproduce the experimental binding mode.[10][15]

-

Part III: Molecular Dynamics - Capturing the Dynamic Nature of Binding

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex in a simulated physiological environment.[16]

Protocol 5.1: Molecular Dynamics Simulation

-

System Solvation and Ionization:

-

Action: Place the protein-ligand complex from docking into a periodic box of explicit water molecules (e.g., TIP3P).

-

Rationale: Explicit solvent provides a more realistic representation of the cellular environment. The distance between the protein and the edge of the box is an important parameter to avoid spurious interactions with periodic images.[8]

-

Action: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

Rationale: A neutral system is required for most MD simulation protocols to avoid artifacts in the calculation of long-range electrostatic interactions.

-

-

System Equilibration:

-

Action: Perform a multi-step equilibration protocol. This typically involves:

-

A short energy minimization of the entire system.

-

A short period of MD with restraints on the protein and ligand, allowing the water and ions to equilibrate around them.

-

A gradual heating of the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

A final equilibration phase at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

-

-

Rationale: This carefully controlled process allows the system to relax and reach a stable state before the production simulation, preventing unrealistic high-energy clashes.

-

-

Production MD:

-

Action: Run the production MD simulation for a duration sufficient to observe the stability of the complex. A simulation of 100 nanoseconds is a common starting point.

-

Rationale: This is the main data-gathering phase of the simulation, providing detailed information on the fluctuations and conformational changes of the molecules.[16]

-

-

Trajectory Analysis:

-

Action: Analyze the MD trajectory to assess the stability of the protein-ligand complex.[17][18][19] Key metrics to analyze include:

-

Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein backbone and the ligand's position relative to the binding site.[17]

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.[17]

-

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.

-

Interaction Fingerprints: To visualize the evolution of protein-ligand contacts.

-

-

Table 1: Representative MD Simulation Parameters

| Parameter | Value | Rationale |

| Force Field | AMBER ff19SB (protein), GAFF2 (ligand) | Widely used and validated force fields for biomolecular simulations.[20][21] |

| Water Model | TIP3P | A computationally efficient and commonly used water model. |

| Ensemble | NPT (isothermal-isobaric) | Simulates constant temperature and pressure, mimicking physiological conditions. |